N-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, a hydroxy group, and a dihydropyrimidine ring. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzyloxyphenyl intermediate: This involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Cyclization to form the dihydropyrimidine ring: The intermediate is then reacted with urea and ethyl acetoacetate under acidic conditions to form the dihydropyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to a reduction in the production of inflammatory mediators or the inhibition of microbial growth.
Comparison with Similar Compounds
- N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride
- N-[4-(benzyloxy)phenyl]glycinamide
Comparison: N-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its dihydropyrimidine ring and sulfonamide group, which confer specific biological activities. In contrast, similar compounds may lack these features and therefore have different biological properties and applications.
Properties
Molecular Formula |
C18H17N3O5S |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
6-methyl-2,4-dioxo-N-(4-phenylmethoxyphenyl)-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C18H17N3O5S/c1-12-16(17(22)20-18(23)19-12)27(24,25)21-14-7-9-15(10-8-14)26-11-13-5-3-2-4-6-13/h2-10,21H,11H2,1H3,(H2,19,20,22,23) |
InChI Key |
ZGVYQQGNSXRYHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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